4-amino-2-[2-oxo-6-(trifluoromethyl)piperidin-3-yl]-2,3-dihydro-1H-isoindol-1-one
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Overview
Description
4-amino-2-[2-oxo-6-(trifluoromethyl)piperidin-3-yl]-2,3-dihydro-1H-isoindol-1-one is a complex organic compound featuring a trifluoromethyl group, a piperidine ring, and an isoindoline core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-amino-2-[2-oxo-6-(trifluoromethyl)piperidin-3-yl]-2,3-dihydro-1H-isoindol-1-one typically involves multi-step organic reactions. One common method is the Suzuki–Miyaura coupling, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction is known for its mild conditions and functional group tolerance, making it suitable for synthesizing complex molecules like this compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimizing the Suzuki–Miyaura coupling reaction for large-scale synthesis. This includes selecting appropriate boron reagents and palladium catalysts, as well as optimizing reaction conditions to maximize yield and purity .
Chemical Reactions Analysis
Types of Reactions
4-amino-2-[2-oxo-6-(trifluoromethyl)piperidin-3-yl]-2,3-dihydro-1H-isoindol-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups.
Reduction: Reduction reactions can be used to modify the oxidation state of the compound.
Substitution: The trifluoromethyl group and other substituents can be replaced with different functional groups under suitable conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions for these reactions vary depending on the desired transformation but generally involve controlled temperatures and specific solvents .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a compound with additional oxygen-containing functional groups, while substitution could result in a variety of derivatives with different substituents .
Scientific Research Applications
4-amino-2-[2-oxo-6-(trifluoromethyl)piperidin-3-yl]-2,3-dihydro-1H-isoindol-1-one has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Explored for its potential as a pharmaceutical agent, particularly in the treatment of diseases where trifluoromethyl-containing compounds have shown efficacy
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-amino-2-[2-oxo-6-(trifluoromethyl)piperidin-3-yl]-2,3-dihydro-1H-isoindol-1-one involves its interaction with specific molecular targets. The trifluoromethyl group is known to enhance the compound’s binding affinity to certain enzymes and receptors, potentially leading to inhibition or modulation of their activity. The exact pathways involved depend on the specific biological context and the target molecules .
Comparison with Similar Compounds
Similar Compounds
4-Amino-2-(trifluoromethyl)pyridine: Another trifluoromethyl-containing compound with applications in medicinal chemistry.
Lenalidomide: A derivative of thalidomide with immunomodulatory properties.
Uniqueness
4-amino-2-[2-oxo-6-(trifluoromethyl)piperidin-3-yl]-2,3-dihydro-1H-isoindol-1-one is unique due to its specific combination of functional groups and structural features. The presence of both the trifluoromethyl group and the isoindoline core distinguishes it from other similar compounds and contributes to its unique chemical and biological properties .
Properties
IUPAC Name |
4-amino-2-[2-oxo-6-(trifluoromethyl)piperidin-3-yl]-3H-isoindol-1-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14F3N3O2/c15-14(16,17)11-5-4-10(12(21)19-11)20-6-8-7(13(20)22)2-1-3-9(8)18/h1-3,10-11H,4-6,18H2,(H,19,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IYMHZQQWBUDRML-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(NC(=O)C1N2CC3=C(C2=O)C=CC=C3N)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14F3N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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